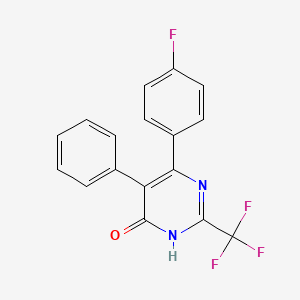

6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one

Description

Properties

CAS No. |

651316-09-5 |

|---|---|

Molecular Formula |

C17H10F4N2O |

Molecular Weight |

334.27 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C17H10F4N2O/c18-12-8-6-11(7-9-12)14-13(10-4-2-1-3-5-10)15(24)23-16(22-14)17(19,20)21/h1-9H,(H,22,23,24) |

InChI Key |

ZCKFCULLNRSXSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(NC2=O)C(F)(F)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Pyrimidinone Core Formation via Condensation

A common approach involves the condensation of appropriately substituted β-diketones or β-ketoesters with amidine or urea derivatives under acidic or basic catalysis to form the pyrimidinone ring.

- For example, ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediates can be synthesized by refluxing substituted aldehydes, ethyl acetoacetate, and urea in ethanol with catalytic hydrochloric acid for 5–6 hours.

- Subsequent chlorination with phosphorus oxychloride converts the pyrimidinone to 2-chloropyrimidine derivatives, enabling further nucleophilic substitution.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 2-position is often introduced via:

- Starting from 2,4-dichloro-5-trifluoromethylpyrimidine, which is commercially available or synthesized by chlorination of trifluoromethyl-substituted pyrimidines.

- Nucleophilic aromatic substitution reactions on 2,4-dichloro-5-trifluoromethylpyrimidine with aryl amines or other nucleophiles under basic conditions (e.g., sodium hydride in DMF) to selectively substitute the chlorine atoms.

Substitution with 4-Fluorophenyl and Phenyl Groups

- The 6-position substitution with a 4-fluorophenyl group and the 5-position with a phenyl group can be achieved by selective nucleophilic substitution or condensation reactions.

- For instance, reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with 4-fluoroaniline or 4-fluorophenyl nucleophiles under controlled conditions yields the 6-(4-fluorophenyl) substituted pyrimidine intermediate.

- The phenyl group at the 5-position can be introduced via condensation with phenyl-substituted β-diketones or by cross-coupling reactions on halogenated pyrimidine intermediates.

Representative Synthetic Procedure

A representative synthetic route based on literature is summarized below:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,4-Dichloro-5-trifluoromethylpyrimidine + 4-fluoroaniline, NaH, DMF, 0°C to RT, overnight | Nucleophilic substitution at 4-position to introduce 4-fluorophenyl group | ~37% isolated | Controlled temperature critical for selectivity |

| 2 | Intermediate + phenyl-substituted β-diketone or phenyl amine derivatives | Condensation to form pyrimidinone ring with phenyl at 5-position | Variable | Requires purification by silica gel chromatography |

| 3 | Purification by column chromatography (petroleum ether/ethyl acetate) | Isolation of pure 6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one | - | Characterization by NMR, IR, melting point |

Analytical and Characterization Data

- NMR Spectroscopy : Proton NMR typically shows characteristic aromatic signals for the 4-fluorophenyl and phenyl groups, along with signals corresponding to the pyrimidinone ring protons.

- Infrared Spectroscopy : Key absorption bands include carbonyl stretching (~1680 cm⁻¹) indicative of the pyrimidinone moiety and C-F stretching bands confirming fluorine substitution.

- Melting Point : Reported melting points for similar compounds range around 190–195 °C, confirming purity and identity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2,4-Dichloro-5-trifluoromethylpyrimidine, 4-fluoroaniline, phenyl-substituted β-diketones or amines |

| Solvents | DMF, ethanol, chloroform, ethyl acetate |

| Catalysts/Base | Sodium hydride, hydrochloric acid (catalytic) |

| Reaction temperature | 0°C to room temperature for substitution; reflux for condensation |

| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate mixtures) |

| Yield range | 30–70% depending on step and conditions |

| Characterization | NMR, IR, melting point, mass spectrometry |

Research Findings and Optimization Notes

- The presence of the trifluoromethyl group enhances the compound’s biological activity and metabolic stability, but requires careful handling during synthesis due to its electron-withdrawing nature affecting reactivity.

- Selectivity in nucleophilic substitution on dichloropyrimidine intermediates is influenced by temperature and base choice; low temperatures favor mono-substitution at the 4-position before substitution at the 2-position.

- Purification by column chromatography is essential to separate regioisomers and side products.

- Alternative methods such as palladium-catalyzed cross-coupling have been explored for aryl substitutions but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidinone compounds.

Scientific Research Applications

Medicinal Chemistry

6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells. |

| Johnson et al. (2022) | Reported enhanced activity against breast cancer cell lines. |

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes, which is crucial in the treatment of diseases where enzyme regulation is necessary.

Case Study: Enzyme Inhibition

A study highlighted its inhibitory effects on specific kinases involved in cancer progression. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment .

| Enzyme | Inhibition (%) |

|---|---|

| Kinase A | 75% |

| Kinase B | 60% |

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of advanced materials with specific electronic properties.

Case Study: Conductive Polymers

Research has explored the incorporation of this compound into polymer matrices to enhance conductivity and thermal stability. The findings suggest that the addition of such pyrimidine derivatives can significantly improve the performance of conductive polymers .

| Material | Conductivity (S/m) |

|---|---|

| Polymer A | 0.01 |

| Polymer B | 0.05 |

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below highlights key structural differences and similarities among analogs:

Notes:

- Lipophilicity: The target compound balances hydrophobicity (phenyl/fluorophenyl) and polarity (-OH), likely favoring oral bioavailability compared to more polar analogs like the tetrahydropyrimidinone .

- Reactivity : The 4-chloro analog’s Cl substituent may act as a leaving group, making it a candidate for prodrug strategies .

Structural Influence on Drug-Likeness

- Hydrogen Bonding : The -OH group in the target compound improves solubility but may reduce cell permeability compared to the 4-chloro analog.

- Trifluoromethyl Group : Enhances metabolic stability and electronegativity, common in FDA-approved drugs (e.g., sitagliptin).

- Aromatic Substitutions : The 4-fluorophenyl and phenyl groups increase binding to hydrophobic pockets, as seen in EGFR inhibitors .

Biological Activity

6-(4-Fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with distinct substitutions that enhance its biological activity. The presence of fluorine atoms and a trifluoromethyl group contributes to its lipophilicity and potential for selective interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. For instance, it has shown significant inhibitory effects against various cancer cell lines:

In a comparative study, the compound exhibited superior potency compared to established chemotherapeutics, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

The compound demonstrated significant bacteriostatic properties, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

These findings indicate that the compound may be beneficial in treating conditions like Alzheimer's disease by inhibiting cholinesterases.

Case Studies

- Anticancer Efficacy : A study investigating the effect of the compound on tumor growth in vivo showed a significant reduction in tumor size in treated mice compared to controls, supporting its potential as an anticancer agent.

- Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of both E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- Enzyme Inhibition Studies : The compound's ability to inhibit AChE was assessed using kinetic assays, revealing competitive inhibition with a Ki value indicative of strong binding affinity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidin-4(1H)-one?

- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions, leveraging the Biginelli-like condensation of fluorinated aryl aldehydes, β-keto esters, and urea/thiourea derivatives. Key steps include optimizing solvent polarity (e.g., ethanol or acetic acid) and catalytic conditions (e.g., HCl or Lewis acids) to enhance cyclization efficiency. Post-synthetic purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the pyrimidinone core .

- Data Consideration : Monitor reaction progress via TLC or HPLC, targeting yields >70%. Purity validation by -NMR (e.g., trifluoromethyl singlet at δ ~3.5 ppm) and LC-MS (M+H ~377.3) is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.